Diacetamide, 2,2'-diiodo-

Description

Contextualization of N,N'-Ethylenebis(iodoacetamide) within Halogenated Organic Compounds Research

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of modern chemistry. The inclusion of halogens can dramatically alter the physicochemical properties of a molecule, influencing its reactivity, lipophilicity, and metabolic stability. In recent years, there has been a significant surge in the development and application of new halogen-containing drugs.

N,N'-ethylenebis(iodoacetamide) is a prime example of a halogenated compound designed for specific biological applications. The iodine atoms in its structure are crucial for its function, acting as reactive centers for nucleophilic substitution reactions, particularly with sulfhydryl groups found in cysteine residues of proteins. This reactivity is a hallmark of iodoacetamide (B48618) and its derivatives, making them powerful tools for protein modification and analysis. The iodoacetamide functional group is widely recognized for its ability to irreversibly alkylate cysteine residues, a property that has been harnessed in numerous biochemical and proteomic studies. wikipedia.org

Historical Trajectories and Evolution of Diacetamide (B36884) Derivatives in Chemical Science

The story of N,N'-ethylenebis(iodoacetamide) is built upon the foundation of its parent structure, diacetamide. Diacetamide itself, an organic compound with the formula HN(COCH₃)₂, has been known for some time and can be prepared by the acetylation of acetamide (B32628). acs.org Early research into diacetamide and its derivatives focused on their fundamental chemical properties and their ability to act as ligands in coordination chemistry.

Over the years, the focus has expanded to include N-substituted diacetamide derivatives, where the hydrogen on the nitrogen atom is replaced by various functional groups. This has led to the development of a diverse range of molecules with tailored properties and applications. Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the decomposition mechanisms and electronic structures of N-substituted diacetamides. nih.gov The evolution of diacetamide chemistry has also seen the synthesis of complex polydentate ligands for the study of coordination complexes with various metals. georgiasouthern.edu The development of bis(α-cyanoacetamides) has further broadened the synthetic utility of diacetamide-related structures, showcasing their versatility as intermediates in the creation of diverse heterocyclic and macrocyclic systems. researchgate.netbenthamscience.comresearchgate.netbenthamscience.comscilit.com

Foundational Significance of Diiodoacetamide (B1628689) Motifs in Contemporary Chemical Synthesis and Mechanistic Studies

The diiodoacetamide motif, as exemplified in N,N'-ethylenebis(iodoacetamide), is of fundamental importance in modern chemical biology and proteomics. The iodoacetamide group is a well-established and highly specific reagent for the alkylation of sulfhydryl groups in cysteine residues. wikipedia.org This specific reactivity allows for the targeted modification of proteins.

N,N'-ethylenebis(iodoacetamide), with its two reactive iodoacetamide ends, is particularly significant as a homobifunctional crosslinker. scbt.com This bifunctionality enables the creation of covalent linkages between two sulfhydryl groups. These crosslinks can be either intramolecular (within the same protein) or intermolecular (between different protein subunits). The fixed length of the ethylene (B1197577) spacer in EBI provides a "molecular ruler" to probe the distance between cysteine residues in their native conformation.

A prime example of its application is in the study of tubulin, a key protein in the cytoskeleton. N,N'-ethylenebis(iodoacetamide) has been used as a probe for the conformational state of the tubulin molecule, as it reacts specifically with its sulfhydryl groups. usbio.netnih.govmybiosource.com By observing the formation of cross-linked tubulin products, researchers can deduce information about the spatial arrangement of cysteine residues and how this arrangement changes under different conditions, providing critical insights into the dynamics of microtubule assembly. nih.gov The ability to "freeze" protein conformations through crosslinking is invaluable for structural biology techniques that aim to capture the three-dimensional architecture of protein complexes. youtube.comnih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for N,N'-Ethylenebis(iodoacetamide) and its parent compound, Diacetamide.

Table 1: Properties of N,N'-Ethylenebis(iodoacetamide)

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀I₂N₂O₂ | usbio.netbiosynth.com |

| Molecular Weight | 395.98 g/mol | usbio.net |

| CAS Number | 7250-43-3 | scbt.comusbio.netbiosynth.com |

| Appearance | Off-white to pale yellow solid | usbio.net |

| Melting Point | >200 °C (decomposes) | usbio.net |

| Solubility | Slightly soluble in DMSO and Methanol | usbio.net |

| Purity | ≥95% | scbt.comusbio.net |

Table 2: Properties of Diacetamide

| Property | Value | Source(s) |

| Chemical Formula | C₄H₇NO₂ | acs.org |

| Molar Mass | 101.105 g·mol⁻¹ | acs.org |

| Appearance | White solid | acs.org |

| Melting Point | 79 °C (174 °F; 352 K) | acs.org |

| Boiling Point | 220–222 °C (428–432 °F; 493–495 K) | acs.org |

| Density | 1.215 g/cm³ | acs.org |

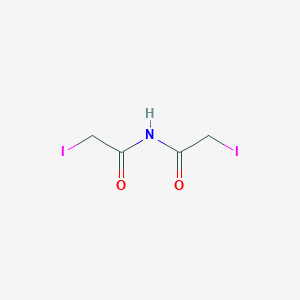

Structure

2D Structure

3D Structure

Properties

CAS No. |

117900-35-3 |

|---|---|

Molecular Formula |

C4H5I2NO2 |

Molecular Weight |

352.9 g/mol |

IUPAC Name |

2-iodo-N-(2-iodoacetyl)acetamide |

InChI |

InChI=1S/C4H5I2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9) |

InChI Key |

RXPXVZKIHJHUMA-UHFFFAOYSA-N |

SMILES |

C(C(=O)NC(=O)CI)I |

Canonical SMILES |

C(C(=O)NC(=O)CI)I |

Synonyms |

is-IAM N,N'-bis(iodoacetamide) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Diiodo Diacetamide

Established and Emerging Synthetic Routes to 2,2'-Diiodo-Diacetamide

The synthesis of 2,2'-diiodo-diacetamide is not widely documented in mainstream chemical literature, suggesting it is a specialty chemical rather than a common building block. However, established principles of organic synthesis can be applied to devise potential routes.

Multi-Step Synthesis Protocols and Yield Optimization

A plausible multi-step synthesis for 2,2'-diiodo-diacetamide would likely begin with a more readily available starting material, such as diacetamide (B36884) or a related precursor. One hypothetical route could involve the protection of the N-H bonds of diacetamide, followed by a controlled iodination of the α-carbons, and subsequent deprotection. The optimization of such a multi-step process would involve a careful selection of protecting groups that are stable to the iodination conditions but can be removed without affecting the newly introduced iodine atoms.

Another potential multi-step approach could start from iodoacetic acid. This would involve the conversion of iodoacetic acid to iodoacetyl iodide, followed by a reaction with a suitable nitrogen source to form the diacetamide backbone. The yields in such multi-step sequences are often contingent on the efficiency of each individual step and the purification methods employed.

| Step | Reagents and Conditions | Theoretical Yield (%) | Key Considerations |

| 1. N-H Protection | e.g., Boc anhydride, base | >90 | Stability of protecting group to subsequent steps. |

| 2. α-Iodination | e.g., NIS, base | 60-80 | Control of stoichiometry to prevent over-iodination. |

| 3. Deprotection | e.g., Acidic conditions | >90 | Mild conditions to avoid decomposition of the product. |

Direct Halogenation Techniques and Selectivity Considerations

Direct halogenation of an enolizable C-H bond is a more atom-economical approach. mt.com For 2,2'-diiodo-diacetamide, this would involve the direct iodination of diacetamide. This reaction is typically base-mediated to generate an enolate, which then reacts with an electrophilic iodine source like N-iodosuccinimide (NIS) or molecular iodine.

A significant challenge in the direct halogenation of diacetamide is achieving the desired regioselectivity and avoiding over-halogenation. The two α-carbons are equivalent, but controlling the reaction to introduce exactly one iodine atom on each α-carbon without forming mono-iodo or tri/tetra-iodo species requires careful control of reaction conditions such as temperature, stoichiometry of reagents, and reaction time. The use of a bulky base might favor the formation of the desired product by sterically hindering further iodination.

Recent advances in halogenation chemistry have explored the use of hypervalent iodine reagents, which can offer milder reaction conditions and improved selectivity. researchgate.net For instance, a system employing (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid as a halogen source has been reported for the synthesis of 2,2-dihalo-N-phenylacetamides, suggesting a potential avenue for the synthesis of 2,2'-diiodo-diacetamide. researchgate.net

Chemo- and Regioselective Modifications in Diiodoacetamide (B1628689) Synthesis

Strategies for Functional Group Tolerance and Protection

In the context of synthesizing more complex molecules containing the 2,2'-diiodo-diacetamide moiety, functional group tolerance becomes critical. The amide functional groups themselves are generally robust, but other functionalities present in a more elaborate starting material might be sensitive to the conditions required for iodination.

For instance, if the synthesis involves a substrate with other reactive sites, such as hydroxyl or amino groups, these would likely need to be protected prior to the iodination step. libretexts.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, while amines are often protected as carbamates (e.g., Boc or Cbz). The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal in the presence of the diiodoacetamide functionality.

| Functional Group | Protecting Group | Deprotection Condition |

| Alcohol (-OH) | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

| Amine (-NH2) | tert-Butoxycarbonyl (Boc) | Mild acid (e.g., TFA) |

| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Saponification (base hydrolysis) |

Enantioselective and Diastereoselective Synthesis Approaches (if applicable)

For the parent molecule, 2,2'-diiodo-diacetamide, the α-carbons are not stereocenters. However, if the nitrogen atom were to be substituted with a chiral auxiliary, or if the synthesis were to be performed on a chiral scaffold, then the introduction of the iodine atoms could potentially be diastereoselective.

While there is no specific literature on the enantioselective or diastereoselective synthesis of 2,2'-diiodo-diacetamide, general principles of asymmetric synthesis could be applied. For example, the use of a chiral base in the direct iodination of a prochiral diacetamide derivative could, in principle, lead to an enantiomerically enriched product. Similarly, performing the iodination on a substrate already containing a stereocenter could lead to a diastereomeric mixture, where the ratio of diastereomers might be influenced by steric or electronic factors. The development of such selective methods remains an open area for research.

Sustainable and Green Chemistry Aspects in 2,2'-Diiodo-Diacetamide Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of synthesizing 2,2'-diiodo-diacetamide, several strategies could be employed to make the process more sustainable.

One key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Direct halogenation methods are generally more atom-economical than multi-step syntheses that involve protecting groups.

The choice of solvent is another critical factor. Traditional organic solvents often have significant environmental and health impacts. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, would be a significant step towards a more sustainable synthesis. mdpi.comsemanticscholar.org Additionally, catalyst-based approaches are preferable to stoichiometric reagents. acs.org The development of a catalytic direct iodination process would be a major advancement.

Furthermore, energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound, which can often lead to shorter reaction times and higher yields. mdpi.com A life-cycle assessment of any proposed synthetic route would be necessary to fully evaluate its environmental footprint.

| Green Chemistry Principle | Application in 2,2'-Diiodo-Diacetamide Synthesis |

| Atom Economy | Favoring direct iodination over multi-step routes with protecting groups. |

| Safer Solvents | Exploring reactions in water, ionic liquids, or solvent-free conditions. chemrevlett.com |

| Catalysis | Developing a catalytic system for direct iodination to replace stoichiometric reagents. |

| Energy Efficiency | Utilizing microwave-assisted or ultrasonic methods to reduce reaction times and energy consumption. mdpi.com |

Methodologies for Analytical Purity and Characterization of Synthetic Products

The confirmation of the synthesis of Diacetamide, 2,2'-diiodo- and the assessment of its purity require a combination of modern analytical techniques. These methods provide information about the molecular structure, functional groups, and the presence of any impurities.

Chromatographic Techniques: Thin-layer chromatography (TLC) is a fundamental tool for monitoring the progress of each synthetic step and for preliminary purity assessment. For purification, column chromatography using silica (B1680970) gel is a standard and effective method. High-performance liquid chromatography (HPLC) can be employed for quantitative analysis of the final product's purity.

Spectroscopic Techniques: A suite of spectroscopic methods is essential for the unambiguous structural elucidation of Diacetamide, 2,2'-diiodo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of the molecule. The proton NMR spectrum is expected to show characteristic signals for the methine protons adjacent to the iodine and nitrogen atoms, as well as the methyl protons of the acetyl groups. The carbon NMR would similarly display distinct peaks for the carbons of the ethyl backbone and the carbonyl and methyl carbons of the amide groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Diacetamide, 2,2'-diiodo- would be expected to show strong absorption bands characteristic of the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-N stretching.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, and the isotopic pattern of this peak would be characteristic of a di-iodo compound.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine in the purified compound. The experimentally determined percentages should closely match the theoretically calculated values for the molecular formula C₆H₁₀I₂N₂O₂, thus confirming the empirical formula of the synthesized product.

The expected analytical data for the characterization of Diacetamide, 2,2'-diiodo- are summarized in the table below.

| Analytical Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to N-H protons, CHI protons, and CH₃ protons of the acetyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon atom bonded to iodine and nitrogen, and the methyl carbon of the acetyl group. |

| IR Spectroscopy (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3250 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-N stretching. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of C₆H₁₀I₂N₂O₂ (395.98 g/mol ) and a characteristic isotopic pattern for two iodine atoms. |

| Elemental Analysis | %C, %H, %N, and %I values consistent with the molecular formula C₆H₁₀I₂N₂O₂. |

Elucidating Reaction Mechanisms and Intrinsic Chemical Reactivity of 2,2 Diiodo Diacetamide

Fundamental Principles of Electrophilic Reactivity at Iodine Centers

The core reactivity of 2,2'-diiodo-diacetamide stems from the electrophilic nature of the two α-carbon atoms. The carbon-iodine (C-I) bond is polarized towards the more electronegative iodine atom, creating a partial positive charge on the carbon. This electrophilicity is significantly amplified by the adjacent electron-withdrawing amide carbonyl group. spcmc.ac.in Consequently, these α-carbons are susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution at the α-carbon of 2,2'-diiodo-diacetamide predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is because the α-carbons are primary in nature, a substrate class that strongly favors the SN2 pathway over the unimolecular (SN1) alternative. pressbooks.pub The SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary halides due to the inherent instability of primary carbocations.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon simultaneously as the iodide leaving group departs. uci.edu The attack occurs from the backside, at an angle of 180° relative to the C-I bond, to minimize steric and electronic repulsion with the leaving group. masterorganicchemistry.com This process moves through a high-energy transition state where the carbon atom is transiently five-coordinate, adopting a trigonal bipyramidal geometry. pressbooks.pubjove.com In this transition state, the bonds to the incoming nucleophile and the departing iodide are partially formed and broken, respectively. jove.com The instability of this crowded transition state is a key factor determining the reaction rate.

Table 1: Comparison of Key Features for SN1 and SN2 Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to 2,2'-Diiodo-Diacetamide |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | Reaction rate is dependent on nucleophile concentration. |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | Proceeds via a single, concerted step. pressbooks.pub |

| Substrate | Favored by 3° > 2° | Favored by Methyl > 1° > 2° | The 1° α-carbons strongly favor the SN2 pathway. masterorganicchemistry.com |

| Stereochemistry | Racemization | Inversion of configuration | Attack leads to inversion of stereochemistry at the α-carbon. masterorganicchemistry.com |

| Transition State | Carbocation formation is rate-determining | Trigonal bipyramidal | Passes through a five-coordinate transition state. jove.com |

The two amide groups in 2,2'-diiodo-diacetamide play a crucial role in modulating its reactivity. The primary effect is electronic; the carbonyl group is strongly electron-withdrawing, which enhances the partial positive charge on the adjacent α-carbon. This increased electrophilicity makes the carbon atom more susceptible to nucleophilic attack, thereby accelerating SN2 reactions compared to simple alkyl iodides like iodoethane. spcmc.ac.in

Furthermore, the amide group can exert influence through neighboring group participation, although this is less direct than its electronic effect. While the nitrogen lone pair could theoretically act as an internal nucleophile, the more significant interaction is the stabilization of the SN2 transition state by the adjacent π-system of the carbonyl group. spcmc.ac.inacs.orgacs.org This delocalization of electron density helps to lower the activation energy of the reaction.

Detailed Mechanisms of Alkylation Reactions Mediated by 2,2'-Diiodo-Diacetamide

Due to its two reactive C-I bonds, 2,2'-diiodo-diacetamide is an effective bifunctional alkylating agent. It can react with two equivalents of a nucleophile or one equivalent of a dinucleophile to form new carbon-heteroatom or carbon-carbon bonds.

The mechanism of alkylation using 2,2'-diiodo-diacetamide is almost exclusively SN2. The structure of the substrate—a primary α-iodo amide—is the single most important factor dictating this pathway. uci.edu Steric hindrance at the reaction center is minimal, allowing for easy backside attack by nucleophiles. Conversely, the formation of a primary carbocation required for an SN1 reaction is energetically prohibitive.

Even under conditions that might typically favor SN1 reactions, such as the use of a weak nucleophile, the SN2 pathway remains the more likely route, albeit at a slower rate. The inherent instability of the potential carbocation intermediate is a barrier that is generally too high to overcome. Therefore, for all practical purposes, the alkylation reactions of this compound are considered to proceed via an SN2 mechanism.

The choice of solvent is critical in controlling the rate and efficiency of SN2 reactions involving 2,2'-diiodo-diacetamide. Solvents influence the stability of the reactants and the transition state. libretexts.org

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are the preferred medium for SN2 reactions. quora.comchemistrysteps.com These solvents can dissolve the ionic nucleophile but are poor at solvating the negatively charged nucleophile itself. This leaves the nucleophile "naked" and highly reactive, leading to a faster reaction rate. chemistrysteps.com

Polar protic solvents , such as water and alcohols (methanol, ethanol), are generally poor choices for SN2 reactions. youtube.com These solvents have acidic protons that can form strong hydrogen bonds with the nucleophile. This "caging" effect, known as solvation, stabilizes the nucleophile, increases its effective steric bulk, and reduces its reactivity, thereby slowing the SN2 reaction rate significantly. chemistrysteps.comyoutube.com While polar protic solvents are excellent for promoting SN1 reactions by stabilizing the carbocation intermediate, this pathway is not accessible for 2,2'-diiodo-diacetamide. libretexts.org

Table 2: Relative Rates of a Model SN2 Reaction in Various Solvents

| Solvent | Type | Dielectric Constant (ε) | Relative Rate |

| Methanol (CH₃OH) | Polar Protic | 33 | 1 |

| Water (H₂O) | Polar Protic | 80 | ~7 |

| Acetone (CH₃COCH₃) | Polar Aprotic | 21 | ~500 |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1,400 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | ~2,800 |

Note: Data is illustrative for a typical SN2 reaction and demonstrates the general trend of solvent effects.

Intramolecular Cyclization and Rearrangement Mechanisms

The bifunctional nature of 2,2'-diiodo-diacetamide, which contains two electrophilic centers and a central N-H group, opens the possibility for intramolecular reactions under specific conditions.

Intramolecular Cyclization: In the presence of a non-nucleophilic strong base, the proton on the central nitrogen atom can be removed to form an amide anion. This internal nucleophile can then attack one of the adjacent electrophilic α-carbons in an intramolecular SN2 reaction. This 5-exo-tet cyclization would result in the formation of a stable five-membered ring, specifically a derivative of succinimide. This type of reaction is a common strategy in the synthesis of heterocyclic compounds. acs.orgbeilstein-journals.org

Rearrangement Mechanisms: While the substrate is not primed for classic rearrangements like the Beckmann or Hofmann, which require different starting functionalities, other types of rearrangements could be envisioned. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com For instance, under certain basic conditions, a process analogous to the Favorskii rearrangement, which typically involves α-halo ketones, might be proposed. adichemistry.comwikipedia.org This would involve the formation of a cyclopropanone-like intermediate followed by ring-opening. However, a more plausible transformation might be a base-catalyzed rearrangement involving the migration of an acyl group, similar to rearrangements observed in N-acyl hydroxamic acids, to form a new isomeric structure. rsc.org These potential pathways remain speculative without direct experimental evidence.

Reactivity Profiles with Diverse Chemical Substrates

The reactivity of 2,2'-diiodo-diacetamide is characterized by its interactions with various nucleophiles, leading to substitution reactions where the iodide ions act as leaving groups.

Sulfur nucleophiles, such as thiols and sulfides, are known for their high nucleophilicity, which is generally greater than that of their oxygen counterparts. libretexts.org Thiolate anions (R-S⁻), readily formed from thiols, are excellent nucleophiles for Sₙ2 reactions. libretexts.org In the context of 2,2'-diiodo-diacetamide, the reaction with a sulfur nucleophile like a thiol (R-SH) would proceed via a nucleophilic substitution mechanism.

The reaction likely involves the attack of the sulfur nucleophile on the electrophilic α-carbon, displacing the iodide leaving group. This process would occur twice on the molecule to yield a disubstituted product.

Step 1: A base deprotonates the thiol to form a more nucleophilic thiolate.

Step 2: The thiolate attacks one of the α-carbons, leading to the formation of a thioether and the displacement of an iodide ion.

Step 3: The process is repeated on the second α-carbon to yield the final disubstituted product.

The general reaction can be represented as: I₂CHCONH₂ + 2 R-SH → (R-S)₂CHCONH₂ + 2 HI

Efficient protocols for the S-arylation and S-vinylation using iodonium (B1229267) salts under transition-metal-free conditions have been developed, highlighting the reactivity of iodine-containing compounds with sulfur nucleophiles. nih.gov While 2,2'-diiodo-diacetamide is not an iodonium salt, the principle of a reactive carbon-iodine bond holds.

Table 1: Reactivity of Iodo-Compounds with Sulfur Nucleophiles

| Iodo-Compound Type | Sulfur Nucleophile | Reaction Conditions | Product Type | Reference |

| Diaryliodonium salts | Potassium thioacetate | Room Temperature | Diaryl sulfide | nih.gov |

| Vinyliodonium salts | Potassium ethyl xanthogenate | Room Temperature | Aryl(vinyl) sulfide | nih.gov |

This table illustrates the high reactivity of various iodo-compounds towards sulfur nucleophiles, suggesting a similar reactivity pattern for 2,2'-diiodo-diacetamide.

Nitrogenous bases, such as ammonia (B1221849) and amines, are also effective nucleophiles that can react with 2,2'-diiodo-diacetamide. youtube.com The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the electrophilic α-carbon.

The reaction with a primary amine (R-NH₂), for instance, would proceed as follows:

Step 1: The nitrogen atom of the amine attacks one of the α-carbons, displacing an iodide ion and forming a secondary amine intermediate.

Step 2: A second molecule of the amine acts as a base to deprotonate the nitrogen, forming a neutral product.

Step 3: This process is repeated on the other α-carbon to yield the final N,N'-disubstituted product.

The use of a milder base, such as potassium carbonate, can also facilitate the alkylation of nitrogen heterocycles. youtube.com Computational studies on the interaction of metal hydrides and halides with nitrogen bases have shown that protonation can occur at the nitrogen atom of the base, indicating its nucleophilic character. nih.gov

Oxygen nucleophiles, such as water, alcohols, and carboxylates, are generally less reactive than their sulfur counterparts but can participate in nucleophilic substitution reactions, often under catalyzed conditions. msu.edu The reaction of 2,2'-diiodo-diacetamide with an alkoxide (R-O⁻), for example, would yield a diether.

Carbon nucleophiles, such as enolates derived from carbonyl compounds or organometallic reagents, can also react with 2,2'-diiodo-diacetamide to form new carbon-carbon bonds. msu.edupressbooks.pub For instance, the reaction with a Grignard reagent (R-MgX) could potentially lead to the formation of a dialkylated product, although side reactions might be prevalent. msu.edu

The general reactivity trend for nucleophiles is often: Sulfur > Nitrogen > Oxygen > Carbon

This trend is influenced by factors such as basicity, polarizability, and solvent effects.

Radical Reaction Pathways and Photochemical Reactivity (if applicable)

While the primary reactivity of 2,2'-diiodo-diacetamide is expected to be ionic, the presence of weak carbon-iodine bonds suggests the possibility of radical reactions under specific conditions, such as exposure to light or radical initiators. libretexts.org

Homolytic cleavage of the C-I bond would generate a carbon-centered radical and an iodine radical. This initiation step could lead to a radical chain reaction. libretexts.org

Initiation: I₂CHCONH₂ + light/heat → I• + •ICHCONH₂

Propagation: The carbon-centered radical could then react with other species in the reaction mixture.

Photochemical reactions often involve the absorption of light by a molecule, leading to an excited electronic state. nih.gov This excited state can then undergo various transformations, including bond cleavage or reactions with other molecules. nih.gov For instance, photochemical [2+2] cycloaddition reactions are known for carbonyl compounds. rsc.org While not directly applicable to the amide group in 2,2'-diiodo-diacetamide, it illustrates the potential for light-induced reactivity.

The Hofmann-Löffler-Freytag reaction is an example of a radical reaction involving a haloamine, where light initiates the formation of a radical that leads to a cyclized product. libretexts.org This suggests that under appropriate conditions, derivatives of 2,2'-diiodo-diacetamide could potentially undergo intramolecular radical cyclizations.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 2,2 Diiodo Diacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei within the molecule. For 2,2'-diiodo-diacetamide, analysis of ¹H, ¹³C, ¹⁵N, and ¹²⁷I nuclei offers a complete picture of its structure.

The structural symmetry of 2,2'-diiodo-diacetamide simplifies its ¹H and ¹³C NMR spectra. Due to the equivalence of the two iodoacetyl groups, a reduced number of signals is anticipated.

¹H NMR: The proton spectrum is expected to show two primary signals. A singlet corresponding to the two equivalent methylene (B1212753) (CH₂) groups and a broad singlet for the imide (N-H) proton. The methylene protons are adjacent to both an electron-withdrawing iodine atom and a carbonyl group, which would shift their resonance significantly downfield. The N-H proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display two distinct signals. One signal corresponds to the equivalent methylene carbons (CH₂) and the other to the equivalent carbonyl carbons (C=O). The presence of the highly electronegative iodine atom causes a significant downfield shift for the adjacent methylene carbon. libretexts.org The carbonyl carbon signal appears in the typical downfield region for amide or imide carbonyls. bhu.ac.in

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. A single resonance would be expected for the central nitrogen atom of the imide group. The chemical shift of this nitrogen is influenced by the two adjacent carbonyl groups and can be sensitive to solvent effects and hydrogen bonding. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for 2,2'-Diiodo-Diacetamide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.9 - 4.2 | Singlet | -CH₂-I |

| ¹H | 8.5 - 9.5 | Broad Singlet | -NH- |

| ¹³C | 5 - 15 | Singlet | -C H₂-I |

| ¹³C | 168 - 175 | Singlet | -C =O |

| ¹⁵N | 140 - 160 | Singlet | >N -H |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between J-coupled protons. For 2,2'-diiodo-diacetamide, this technique is less informative for the main backbone due to the presence of isolated spin systems but can confirm the absence of coupling for the CH₂ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. sdsu.edu A cross-peak would be observed connecting the ¹H signal of the methylene groups to the ¹³C signal of the methylene carbons, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton nuclei. sdsu.eduresearchgate.net Key expected correlations for 2,2'-diiodo-diacetamide would include:

A correlation between the methylene protons (-CH₂) and the carbonyl carbon (C=O).

A correlation between the imide proton (-NH-) and the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For acyclic imides, which can exist in different conformations (e.g., cis-trans or trans-trans), NOESY can help determine the predominant isomer in solution. researchgate.netresearchgate.net

Table 2: Expected 2D NMR Correlations for 2,2'-Diiodo-Diacetamide

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| HSQC | ¹H, ¹³C (¹JCH) | δH(-CH₂) / δC(-CH₂) | Confirms direct C-H bond in the methylene groups. |

| HMBC | ¹H, ¹³C (²⁻³JCH) | δH(-CH₂) / δC(C=O) | Confirms connectivity between methylene and carbonyl groups. |

| δH(-NH-) / δC(C=O) | Confirms connectivity between the imide proton and carbonyl groups. |

Iodine-127 is an NMR-active nucleus, but it is also quadrupolar (spin I = 5/2), which means its NMR signals are often very broad and difficult to observe, especially in asymmetric environments. huji.ac.ilresearchgate.net The line width of the ¹²⁷I signal is highly sensitive to the symmetry of the electronic environment around the iodine atom. In 2,2'-diiodo-diacetamide, the iodine is covalently bonded to a carbon atom, resulting in a highly asymmetric environment. This would lead to a very broad signal, likely too broad to be detected with standard high-resolution NMR spectrometers. huji.ac.il However, solid-state NMR techniques or specialized relaxation studies could potentially provide information about the local environment and dynamics at the iodine site. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The vibrational spectrum of 2,2'-diiodo-diacetamide is dominated by the characteristic vibrations of the imide and iodo-methylene groups.

N-H Vibrations: The N-H stretching vibration (νN-H) typically appears as a strong band in the IR spectrum, often in the range of 3100-3300 cm⁻¹, with its exact position being highly sensitive to hydrogen bonding. attoworld.deorientjchem.org

C=O Vibrations (Amide I): The imide group has two carbonyl groups, which can vibrate in-phase (symmetric stretch) and out-of-phase (asymmetric stretch). In acyclic imides, this often results in two distinct C=O stretching bands, known as the Amide I bands. jcsp.org.pkresearchgate.net For a trans-trans conformation, these bands are typically well-separated, while for a cis-trans conformation, they may be closer or appear as a single band. jcsp.org.pk These bands are expected in the 1680-1750 cm⁻¹ region.

C-N-C Vibrations (Amide II and III): The Amide II and III bands, which involve a mix of N-H bending and C-N stretching, are also characteristic of the imide group and are sensitive to conformation and hydrogen bonding. nih.govresearchgate.net

C-I Vibrations: The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2,2'-Diiodo-Diacetamide

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy | Assignment |

| N-H Stretch | 3100 - 3300 | IR | ν(N-H) |

| C=O Asymmetric Stretch | 1730 - 1750 | IR, Raman | Amide I |

| C=O Symmetric Stretch | 1680 - 1710 | IR, Raman | Amide I |

| N-H Bend / C-N Stretch | 1500 - 1550 | IR | Amide II |

| C-N Stretch / N-H Bend | 1200 - 1300 | IR | Amide III |

| C-I Stretch | 500 - 600 | IR, Raman | ν(C-I) |

Note: Frequencies are approximate and can shift significantly based on the physical state (solid, solution) and intermolecular interactions.

Acyclic imides like diacetamide (B36884) can exist in different rotational conformations, primarily the cis-trans and trans-trans forms. researchgate.netresearchgate.net Vibrational spectroscopy is a powerful tool to study these conformational equilibria and the nature of hydrogen bonding.

In the solid state, strong intermolecular hydrogen bonds of the N-H···O=C type are expected to form, creating dimers or polymeric chains. researchgate.net This strong interaction would cause a significant red shift (shift to lower frequency) of the N-H stretching band and can also affect the frequencies of the C=O stretching bands compared to the gas phase or a non-polar solution. nih.govrsc.org

By comparing the spectra of 2,2'-diiodo-diacetamide in a non-polar solvent (like carbon tetrachloride), where it may exist as a monomer with minimal hydrogen bonding, to its spectrum in the solid state, the strength and nature of the hydrogen bonding can be inferred. researchgate.netresearchgate.net The splitting pattern and positions of the Amide I (C=O) bands can provide evidence for the predominant conformation in each state. jcsp.org.pk For instance, a transition from a cis-trans conformation in solution to a trans-trans conformation in the crystal lattice, driven by packing forces and efficient hydrogen bonding, would be reflected in the vibrational spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This accuracy allows for the determination of the elemental formula of a compound, a critical step in its identification. For 2,2'-diiodo-diacetamide, with a chemical formula of C4H5I2NO2, the theoretical exact mass can be calculated using the masses of its most abundant isotopes.

Table 1: Theoretical Exact Mass Calculation for 2,2'-Diiodo-Diacetamide (C4H5I2NO2)

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 4 | 48.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Iodine | ¹²⁷I | 126.904473 | 2 | 253.808946 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | | | | 352.841000 |

This table presents a theoretical calculation and is not based on experimental data.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis, typically to analyze the fragments produced from a selected precursor ion. azooptics.comearsel.org This fragmentation provides valuable information about the structure of the molecule. In a hypothetical MS/MS experiment on 2,2'-diiodo-diacetamide, the molecular ion ([M]+) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments would help to piece together the molecule's connectivity.

Table 2: Plausible Fragmentation Pathways for 2,2'-Diiodo-Diacetamide

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 352.84 | [C2H2INO]+• | C2H3IO2 | Cleavage of the N-C(O) bond with charge retention on the iodoacetyl group. |

| 352.84 | [C2H3I2N]+ | CO2 | Decarboxylation of the parent ion. |

| 352.84 | [C4H5INO2]+• | I• | Homolytic cleavage of a C-I bond. |

This table represents hypothetical fragmentation patterns based on general chemical principles and is not derived from experimental results.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. mtoz-biolabs.comnist.gov The presence of chromophores, or light-absorbing groups, dictates the absorption characteristics. In 2,2'-diiodo-diacetamide, the amide functional groups and the carbon-iodine bonds would be the primary chromophores.

Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light will fluoresce. The efficiency of fluorescence is dependent on the molecule's ability to return to its ground state via radiative decay rather than non-radiative pathways.

Without experimental data, one can only speculate on the potential spectroscopic behavior. The amide groups would likely exhibit n → π* transitions, while the presence of the heavy iodine atoms could influence the electronic structure and potentially lead to phosphorescence through enhanced intersystem crossing.

Table 3: Anticipated Spectroscopic Properties of 2,2'-Diiodo-Diacetamide

| Spectroscopic Technique | Expected Transition(s) | Potential Wavelength Range (nm) | Notes |

|---|---|---|---|

| UV-Vis Absorption | n → π* (amide) | 200-250 | The presence of iodine may cause a bathochromic (red) shift. |

| σ → σ* (C-I) | < 200 | Typically occurs in the far-UV region. |

This table is speculative and not based on measured data.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. evidentscientific.commsu.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. evidentscientific.commsu.edu

For 2,2'-diiodo-diacetamide, an XPS analysis would provide the binding energies of the core-level electrons of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and iodine (I 3d). The precise binding energies can reveal the chemical environment and oxidation state of each element. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbons in the acetyl group and those bonded to iodine. Similarly, the I 3d spectrum would confirm the -1 oxidation state of iodine in the C-I bond.

Table 4: Predicted XPS Binding Energies for 2,2'-Diiodo-Diacetamide

| Element | Orbital | Predicted Binding Energy (eV) | Information Gained |

|---|---|---|---|

| Carbon | C 1s | ~285 (C-C, C-H), ~286 (C-N), ~288 (C=O) | Differentiation of carbon environments. |

| Nitrogen | N 1s | ~400 | Confirmation of the amide nitrogen. |

| Oxygen | O 1s | ~531-532 | Identification of the carbonyl oxygen. |

These binding energy values are estimates based on typical values for similar functional groups and are not from experimental measurements of the target compound.

Crystallographic Investigations and Solid State Architecture of 2,2 Diiodo Diacetamide and Its Co Crystals

Single-Crystal X-ray Diffraction Analysis

Currently, no single-crystal X-ray diffraction data for Diacetamide (B36884), 2,2'-diiodo- has been reported. Such an analysis would be essential to:

Determination of Molecular Conformation and Bond Parameters in the Solid State

Without experimental data, the precise bond lengths, bond angles, and torsional angles of Diacetamide, 2,2'-diiodo- in the solid state are unknown. A crystallographic study would be required to create a data table of these parameters.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The way in which molecules of Diacetamide, 2,2'-diiodo- pack in a crystal lattice and the specific intermolecular interactions that stabilize the structure have not been determined. The presence and nature of hydrogen bonds involving the amide group and halogen bonds involving the iodine atoms can only be hypothesized in the absence of crystallographic data.

Polymorphism and Pseudopolymorphism Studies of 2,2'-Diiodo-Diacetamide

There are no published studies on the existence of polymorphs or pseudopolymorphs (solvates or hydrates) of Diacetamide, 2,2'-diiodo-. A comprehensive polymorphic screen would be the first step in exploring this aspect of its solid-state chemistry.

Co-crystallization and Supramolecular Assembly Strategies

The potential for Diacetamide, 2,2'-diiodo- to form co-crystals with other molecules is an unexplored area. Research into its co-crystallization could lead to the development of new materials with novel properties, guided by the principles of supramolecular assembly.

High-Pressure Crystallography Studies

No high-pressure crystallographic investigations have been performed on Diacetamide, 2,2'-diiodo-. Consequently, its structural behavior under extreme pressure and the existence of any pressure-induced phase transitions are yet to be studied.

Theoretical and Computational Chemistry Approaches to 2,2 Diiodo Diacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. tgjonesonline.co.uk These methods, including Density Functional Theory (DFT) and ab initio approaches, are used to model the electronic and geometric structures of molecules with increasing accuracy. rsc.orgrsc.org

DFT and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nrel.govnih.govorientjchem.orgepstem.net For molecules like 2,2'-diiodo-diacetamide, these calculations can predict bond lengths, bond angles, and dihedral angles. A computational study on N-substituted diacetamides utilized DFT functionals such as B3PW91 to investigate decomposition mechanisms, highlighting the importance of the chosen method and basis set for obtaining accurate thermodynamic parameters. mdpi.com The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable geometry. orientjchem.org Comparing gas-phase and crystal-phase geometries can reveal the influence of intermolecular forces, such as hydrogen bonding, on the molecular structure. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for 2,2'-Diiodo-Diacetamide (Gas Phase) using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-I Bond Length | 2.15 Å |

| C=O Bond Length | 1.22 Å |

| C-N Bond Length | 1.38 Å |

| N-C-C Angle | 115° |

| C-N-C Angle | 125° |

| I-C-C-N Dihedral Angle | 85° |

Note: This table is a hypothetical representation based on typical values and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.orgimperial.ac.uk The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net

Electron density analysis provides a visual and quantitative understanding of the electron distribution within a molecule. gisaxs.com Regions of high electron density often indicate the presence of lone pairs or pi-systems and are susceptible to electrophilic attack. Conversely, areas with low electron density are prone to nucleophilic attack. Visualizations like molecular electrostatic potential (MEP) maps can highlight these electron-rich and electron-poor regions. researchgate.net

Table 2: Hypothetical FMO Energies for 2,2'-Diiodo-Diacetamide

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: This table is a hypothetical representation based on typical values and is intended for illustrative purposes.

Quantum chemical calculations can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mpg.deusra.edu Comparing these predicted spectra with experimental data serves as a validation of the computational model. chemrxiv.org For instance, the calculated vibrational frequencies can be compared with an experimental IR spectrum to assign specific peaks to the vibrational modes of the molecule. orientjchem.org Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors or considering environmental effects like solvent interactions. usra.edu

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.govdovepress.com MD simulations are particularly useful for understanding how a molecule like 2,2'-diiodo-diacetamide behaves in a solution, where it interacts with solvent molecules. jchemlett.com

MD simulations can model the process of solvation, revealing how solvent molecules arrange themselves around the solute. rsc.org This is crucial for understanding the solubility and reactivity of 2,2'-diiodo-diacetamide in different solvents. The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. nih.gov The phenomenon of preferential solvation, where a solute in a mixed solvent system is preferentially surrounded by one type of solvent molecule, can also be investigated. researchgate.net

Molecules are not static; they are constantly undergoing conformational changes due to the rotation around single bonds. libretexts.orgscribd.com MD simulations can explore the different conformations that 2,2'-diiodo-diacetamide can adopt in solution and the energy barriers between these conformations. mdpi.comtue.nl By simulating the molecule's trajectory over time, it is possible to identify the most populated conformational states and the pathways for transitioning between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules in a biological or chemical system.

Computational Modeling of Reaction Mechanisms

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions at a molecular level. For a compound like 2,2'-diiodo-diacetamide, computational methods can predict reaction pathways, characterize transient species like transition states, and calculate the energetic barriers that govern reaction rates. These insights are fundamental to understanding its chemical behavior.

Transition State Location and Reaction Pathway Characterization

The exploration of a chemical reaction's potential energy surface (PES) is central to understanding its mechanism. Computational chemists employ various algorithms to locate stationary points on the PES, which include reactants, products, intermediates, and, most critically, transition states. A transition state represents the highest energy point along the minimum energy path connecting reactants and products and is characterized by having exactly one imaginary vibrational frequency.

For reactions involving 2,2'-diiodo-diacetamide, such as hydrolysis or nucleophilic substitution, computational methods like Density Functional Theory (DFT) would be employed to map out the reaction pathway. The process typically involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Guess: An initial guess for the transition state structure is generated, often by interpolating between reactant and product geometries.

Transition State Optimization: Specialized algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the exact transition state structure.

Frequency Calculation: A vibrational frequency analysis is performed to confirm the nature of the stationary point. A true transition state will have one and only one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to trace the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. scispace.com This confirms that the located transition state is indeed the correct one for the reaction under investigation.

For a reaction like the hydrolysis of an amide bond, theoretical studies on simpler amides suggest mechanisms that proceed through tetrahedral intermediates. researchgate.netnih.govacs.orgmcmaster.ca In the case of 2,2'-diiodo-diacetamide, computational modeling could explore similar pathways, investigating the role of the iodine atoms in influencing the stability of intermediates and transition states.

Calculation of Activation Energies and Kinetic Parameters

Once the energies of the reactants and the transition state are determined through high-level computational methods, the activation energy (Ea) of the reaction can be calculated as the energy difference between them.

Activation Energy (Ea) = E(Transition State) - E(Reactants)

This value is a critical determinant of the reaction rate. A higher activation energy implies a slower reaction. Computational studies on related N-haloamides have successfully calculated activation barriers for processes like racemization, demonstrating the utility of these methods. worktribe.comrsc.org For 2,2'-diiodo-diacetamide, DFT functionals such as B3LYP, M06-2X, or CAM-B3LYP, combined with appropriate basis sets like 6-31G(d,p) or larger, would be suitable for obtaining accurate energetic data. mdpi.com

Furthermore, by applying Transition State Theory (TST), it is possible to calculate other important kinetic parameters, such as the rate constant (k) of the reaction using the Eyring equation:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where:

k is the rate constant

κ is the transmission coefficient (often assumed to be 1)

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation (ΔG‡) includes contributions from enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which can also be derived from the computational results of the vibrational frequency analysis.

| Parameter | Description | Method of Calculation |

| Ea | Activation Energy | Energy difference between the transition state and reactants. |

| ΔG‡ | Gibbs Free Energy of Activation | Calculated from the electronic and thermal free energies obtained from frequency calculations. |

| k | Rate Constant | Calculated using the Eyring equation from Transition State Theory. |

| IRC | Intrinsic Reaction Coordinate | A path that connects the transition state to the reactants and products on the potential energy surface. |

This table outlines the key kinetic and thermodynamic parameters that can be derived from computational modeling of a reaction mechanism.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling (if applicable)

While no specific Quantitative Structure-Reactivity Relationship (QSAR) models for 2,2'-diiodo-diacetamide are documented, the methodology is highly applicable to understanding how structural variations in a series of related compounds would affect their chemical reactivity. QSAR establishes a mathematical relationship between a set of molecular descriptors and a measured property, in this case, a measure of reactivity like a reaction rate constant.

For a hypothetical QSAR study on a series of di-halogenated diacetamides, the process would involve:

Data Set Compilation: A series of molecules with varying halogen substituents (e.g., F, Cl, Br, I) and their experimentally determined reactivity data would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices describing molecular branching and shape.

Geometrical (3D): Molecular surface area, volume, etc.

Physicochemical: LogP (lipophilicity), molar refractivity.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, electrostatic potentials. researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be used to build a model that correlates the descriptors with the observed reactivity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). scispace.com

Studies on other halogenated compounds have shown that properties like lipophilicity and electronic parameters derived from quantum chemistry are often crucial in explaining their biological or chemical activity. researchgate.netnih.gov For 2,2'-diiodo-diacetamide and its analogues, a QSAR model could reveal the quantitative impact of the halogen's size, electronegativity, and polarizability on its reactivity.

| Descriptor Type | Examples | Relevance to Reactivity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Influences solubility and transport to the reaction site. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relate to the molecule's ability to participate in electronic interactions (nucleophilicity, electrophilicity). |

| Steric/Topological | Molecular Volume, Shape Indices | Describe the size and shape of the molecule, which can affect its ability to approach a reaction partner. |

This table presents examples of descriptor classes that would be relevant for a QSAR study on the reactivity of halogenated amides.

Strategic Applications and Utility of 2,2 Diiodo Diacetamide in Organic Synthesis and Advanced Chemical Tools

2,2'-Diiodo-Diacetamide as a Versatile Halogenating Reagent in Organic Transformations

The utility of 2,2'-diiodo-diacetamide in organic synthesis is fundamentally linked to the reactivity of its carbon-iodine (C-I) bonds. Organoiodides are prized in synthesis for their role as excellent leaving groups and their ability to participate in a wide array of chemical reactions. The presence of two such bonds in 2,2'-diiodo-diacetamide suggests its potential as a bifunctional reagent capable of introducing iodine into other molecules or participating in sequential reactions.

The introduction of iodine atoms into organic molecules is a critical step in multi-step syntheses. Iodinated intermediates are significantly more reactive in many bond-forming reactions than their lighter halogen counterparts (bromides and chlorides). Reagents like 2,2'-diiodo-diacetamide can serve as sources for the iodoacetyl group, which can be transferred to nucleophiles. While specific documented uses of 2,2'-diiodo-diacetamide for this purpose are not widespread, the principle is well-established with similar α-halo amide structures. This functionalization primes the substrate molecule for subsequent transformations, such as the formation of carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are cornerstone technologies in modern organic chemistry, recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org These reactions create carbon-carbon bonds by coupling an organic halide or triflate with an organometallic reagent. wikipedia.orgnih.gov The reactivity of the organic halide is crucial, with the bond strength following the trend C-Cl > C-Br > C-I. The weakness of the C-I bond makes organoiodides highly reactive and often preferred substrates for these transformations, allowing reactions to proceed under mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid) and is widely used to synthesize biaryls, styrenes, and polyolefins. libretexts.orgrsc.org The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with the boron reagent and reductive elimination to form the new C-C bond. nih.govlibretexts.org The bifunctional nature of 2,2'-diiodo-diacetamide could allow for sequential or double couplings to create complex, symmetrical, or unsymmetrical structures. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing conjugated enynes and aryl-alkynes, which are important structures in natural products and organic materials. mdpi.com Vinyl iodides are among the most reactive halides for this coupling. wikipedia.org The di-iodo structure of 2,2'-diiodo-diacetamide makes it a suitable candidate for Sonogashira reactions, potentially enabling the synthesis of molecules with two alkyne functionalities. Studies on other di-iodo heterocycles have demonstrated the feasibility of selective and sequential Sonogashira couplings to build unsymmetrical enediynes. rsc.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.netuwindsor.ca This reaction is a versatile tool for creating carbon-carbon bonds and has been widely applied in the synthesis of complex molecules. nih.govmdpi.com The reaction mechanism also begins with the oxidative addition of palladium to the carbon-halide bond. uwindsor.camdpi.com The use of a substrate like 2,2'-diiodo-diacetamide could lead to the formation of di-alkenylated products, expanding its synthetic utility. frontiersin.org

Role in Linker Chemistry and the Construction of Synthetic Scaffolds

Linker chemistry involves the use of bifunctional molecules to connect two or more different chemical entities. This is a critical technology in fields like drug delivery, materials science, and diagnostics. nih.govsigutlabs.com A linker must be stable under certain conditions but may be designed to be cleaved under others.

The structure of 2,2'-diiodo-diacetamide, with two reactive C-I bonds separated by a central diacetamide (B36884) core, makes it an ideal candidate for a chemical linker. It can be envisioned to connect two separate molecular fragments through sequential cross-coupling reactions at each iodine-bearing terminus. This would result in a larger, more complex synthetic scaffold where the diacetamide unit serves as the central bridge. The nature of this amide bridge can influence the solubility, spacing, and conformational flexibility of the final construct. Such scaffolds are fundamental in building polymers, supramolecular assemblies, and complex architectures for tissue engineering. researchgate.netmdpi.comexplorationpub.com

Enabling Reagent for Modulating Chemical Reactivity for Specific Synthetic Targets

The reactivity of a molecule can be fine-tuned by the strategic placement of functional groups. rsc.org In 2,2'-diiodo-diacetamide, the presence of two iodine atoms and two electron-withdrawing carbonyl groups significantly influences its chemical properties. mdpi.com These groups can modulate the acidity of the α-protons and the susceptibility of the carbonyl carbons to nucleophilic attack.

This inherent reactivity can be harnessed for specific synthetic goals. For instance, under basic conditions, elimination reactions might be favored, while the C-I bonds are prime targets for metal-catalyzed insertions. vulcanchem.com By carefully choosing reaction conditions, a chemist can selectively target different parts of the molecule, guiding the synthesis toward a desired product. This ability to control reaction pathways is crucial for achieving specific and complex molecular targets.

Development of Chemically Based Probes and Labeling Reagents

Chemical probes and labels are essential tools for visualizing and quantifying biological and chemical processes. Labeling involves attaching a detectable marker to a molecule of interest. nrc.gov While radioactive isotopes like ¹²⁵I are commonly used, non-radiative strategies offer significant advantages in terms of safety and handling. nih.govjenabioscience.com

2,2'-diiodo-diacetamide can serve as a platform for developing non-radiative labeling reagents. The two iodine atoms act as versatile handles that can be substituted with reporter groups via the cross-coupling reactions described previously (e.g., Suzuki, Sonogashira). For example, a fluorescent dye containing a boronic acid or a terminal alkyne could be coupled to 2,2'-diiodo-diacetamide. The resulting molecule could then be attached to a target system, introducing a fluorescent label.

Furthermore, non-radioactive isotopes of iodine, such as the naturally abundant ¹²⁷I, can be used for labeling. nih.gov While not emitting radiation, these labels can be detected by sensitive analytical techniques like mass spectrometry or high-performance liquid chromatography (HPLC), allowing for the tracking and quantification of the labeled molecule in complex mixtures. nih.gov The di-iodo nature of the compound offers the possibility of introducing two such labels or a combination of a label and a linking group for attachment to a target biomolecule.

Affinity-Based Chemical Probes for Receptor-Ligand Interaction Studies (chemical perspective)

Affinity-based chemical probes are indispensable tools in chemical biology for identifying and characterizing protein targets and for studying receptor-ligand interactions. These probes typically consist of a recognition element that binds to the target, a reactive group that forms a covalent bond with the target, and often a reporter tag for detection. The design of 2,2'-diiodo-diacetamide suggests its potential as a precursor or a core component in the generation of such probes.

The carbon-iodine (C-I) bond on an aromatic ring is a key feature that can be exploited for covalent modification of biological macromolecules. nih.govmdpi.com Iodo-substituted aromatic compounds can serve as effective affinity labeling agents. nih.gov For instance, radioiodinated probes are widely used for the detection of receptors due to the high sensitivity afforded by iodine isotopes like ¹²⁵I. nih.gov A notable example is the use of 4-iodotamoxifen aziridine (B145994), a radioiodinated probe, for the rapid detection of estrogen receptor isoforms. nih.gov The synthesis of such probes often involves the introduction of iodine onto an aromatic ring. acs.org

The reactivity of the C-I bond can be tuned. While aryl iodides are generally less reactive than their bromo or chloro counterparts in nucleophilic aromatic substitution, their reactivity can be enhanced, for example, through the formation of diaryliodonium salts. diva-portal.org These salts are highly effective arylating agents for a variety of nucleophiles under metal-free conditions. diva-portal.orgacs.org This strategy could be employed to activate the 2,2'-diiodo-diacetamide scaffold for reaction with nucleophilic residues on a target protein.

Furthermore, the acetamide (B32628) groups in 2,2'-diiodo-diacetamide could play a role in target recognition through hydrogen bonding interactions, or they could be modified to incorporate a known ligand for a specific receptor. The biphenyl (B1667301) core provides a rigid scaffold that can be further functionalized. The reactivity of N-iodoamides has been shown to be influenced by substituents, with electron-withdrawing groups increasing the rate of iodination of aromatic substrates, highlighting the tunable nature of iodoamide chemistry. journals.co.za

The table below outlines the key features of affinity-based probes and how the structural motifs of 2,2'-diiodo-diacetamide could be leveraged in their design.

| Probe Component | Function | Relevance of 2,2'-Diiodo-Diacetamide Structure | Illustrative Examples of Related Probes |

| Recognition Element | Binds non-covalently to the target protein. | The diacetamide or biphenyl core could be part of the recognition element or serve as a scaffold for attaching a known ligand. | Tamoxifen in 4-iodotamoxifen aziridine targets the estrogen receptor. nih.gov |

| Reactive Group (Warhead) | Forms a covalent bond with a nearby amino acid residue. | The aryl-iodine bonds can act as electrophilic centers for nucleophilic attack by amino acid side chains (e.g., cysteine, lysine). | Iodo- and chloro-substituted aromatics are used in various probes. nih.govacs.org |

| Reporter Tag (Optional) | Enables detection and quantification of the labeled protein. | The scaffold could be modified to include a fluorophore, a biotin (B1667282) tag, or a radioisotope (e.g., ¹²⁵I). | [¹²⁵I]TAZ for autoradiographic detection. nih.gov |

Contributions to Mechanistic Organic Chemistry through Defined Reactivity

The study of reaction mechanisms provides the fundamental understanding required to predict and control chemical transformations. Compounds with well-defined reactive sites, such as 2,2'-diiodo-diacetamide, can serve as valuable models for elucidating reaction pathways. The reactivity of the carbon-iodine bond is a central theme in many organic reactions, and its behavior in the context of the diacetamide scaffold can offer insights into several mechanistic aspects.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various conditions, including radical and transition-metal-catalyzed processes. rsc.org The photodissociation of iodoform (B1672029) (CHI₃), for instance, involves the cleavage of a C-I bond to generate radicals, a process that has been visualized using advanced spectroscopic techniques. rsc.org The presence of two iodine atoms in a specific steric arrangement in 2,2'-diiodo-diacetamide could lead to unique reactivity and selectivity in such reactions.

In the realm of transition-metal catalysis, aryl iodides are common starting materials for cross-coupling reactions like the Suzuki-Miyaura coupling. rug.nlacs.org Studies on the reactions of 2,2'-diiodobiphenyl (B1330377) have shown that it can participate in palladium-catalyzed couplings to form more complex polycyclic aromatic structures. rug.nlacs.orgrsc.org The investigation of similar reactions with 2,2'-diiodo-diacetamide could provide valuable data on the influence of the acetamide groups on the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The electronic nature of the acetamide substituent would likely modulate the reactivity of the C-I bond.

Furthermore, the study of nucleophilic aromatic substitution (SNA) reactions involving 2,2'-diiodo-diacetamide could contribute to our understanding of this fundamental reaction class. While aryl iodides are typically less reactive than other aryl halides in SNA, the presence of activating groups or the use of specific reaction conditions can facilitate these reactions. diva-portal.orgmsu.edu The interplay between the two iodo-substituents and the acetamide groups would influence the regioselectivity and kinetics of such substitutions.

The following table summarizes key reaction types where the study of 2,2'-diiodo-diacetamide could provide mechanistic insights.

| Reaction Type | Mechanistic Question | Potential Contribution of 2,2'-Diiodo-Diacetamide |

| Radical Reactions | How does the structure influence the rate and selectivity of radical formation and subsequent reactions? | The defined stereochemistry of the two iodine atoms allows for the study of intramolecular radical cyclizations or rearrangements. |

| Transition-Metal Catalysis | What is the effect of the N-acetyl substituents on the kinetics and mechanism of cross-coupling reactions? | Provides a model system to study ligand effects and electronic influences on the catalytic cycle of reactions like Suzuki or Heck couplings. |

| Nucleophilic Aromatic Substitution | How do the two iodine atoms and the acetamide groups influence the regioselectivity and reaction rate? | Allows for the investigation of cooperative or competitive effects of multiple substituents on the SNA mechanism. |

| Photochemical Reactions | What are the primary photoproducts and the dynamics of C-I bond cleavage upon photoexcitation? | Offers a platform to study excited-state reactivity and the potential for photo-induced cyclizations or rearrangements. |

Emerging Research Frontiers and Future Perspectives for 2,2 Diiodo Diacetamide

Integration with Advanced Materials Science and Functional Polymers (e.g., supramolecular assemblies)

The presence of two iodine atoms in the 2,2'-diiodo-diacetamide molecule is a key feature that suggests its utility in the realm of advanced materials science, particularly in the construction of functional polymers and supramolecular assemblies. The iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is gaining significant attention in crystal engineering and materials design. bohrium.combohrium.com

Supramolecular Assemblies: Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. bohrium.combeilstein-journals.org This directionality allows for the predictable self-assembly of molecules into well-defined one-, two-, and three-dimensional structures. bohrium.com For 2,2'-diiodo-diacetamide, the two iodine atoms could facilitate the formation of robust supramolecular networks. Future research could explore the co-crystallization of 2,2'-diiodo-diacetamide with various halogen bond acceptors to create novel crystalline materials with tailored architectures and properties, such as porosity or specific host-guest recognition capabilities.

Functional Polymers: The incorporation of 2,2'-diiodo-diacetamide as a monomer or a functional additive into polymer chains could impart unique properties to the resulting materials. Halogenated organic molecules are known to influence the binding affinity and solubility of compounds. bohrium.com In the context of polymers, the diiodo-diacetamide moiety could be leveraged to:

Enhance Thermal Stability: The introduction of heavy halogen atoms can increase the density and potentially the thermal stability of polymers.

Modify Electronic Properties: The electron-withdrawing nature of the iodine atoms could influence the electronic properties of conjugated polymers, making them suitable for applications in organic electronics. beilstein-journals.org

Facilitate Self-Assembly: The halogen bonding capabilities of the diiodo-diacetamide units could be used to direct the self-assembly of block copolymers into well-ordered nanostructures.

The potential applications of such functional polymers are vast, ranging from drug delivery systems to advanced coatings and sensors. Research into the synthesis of polymers incorporating 2,2'-diiodo-diacetamide, for example through techniques like reverse iodine transfer polymerization (RITP), could open up new avenues in materials science. researchgate.net

| Potential Application Area | Rationale for Involving 2,2'-Diiodo-Diacetamide | Key Research Direction |